molecular formula C7H14N10 B13735259 Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)DI- CAS No. 31483-13-3

Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)DI-

Cat. No.: B13735259
CAS No.: 31483-13-3
M. Wt: 238.25 g/mol
InChI Key: RQVNURGGYYMJMN-UHFFFAOYSA-N
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Description

Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)DI- (hereafter referred to by its full systematic name), is a guanidine derivative featuring a pyrimidine core substituted with a methyl group at the 6-position and two imino-linked guanidine moieties at the 2- and 4-positions.

Properties

CAS No.

31483-13-3

Molecular Formula

C7H14N10

Molecular Weight

238.25 g/mol

IUPAC Name

2-[[2-[2-(diaminomethylidene)hydrazinyl]-6-methylpyrimidin-4-yl]amino]guanidine

InChI

InChI=1S/C7H14N10/c1-3-2-4(14-15-5(8)9)13-7(12-3)17-16-6(10)11/h2H,1H3,(H4,8,9,15)(H4,10,11,16)(H2,12,13,14,17)

InChI Key

RQVNURGGYYMJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NN=C(N)N)NN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- typically involves the reaction of 2,4-diamino-6-methylpyrimidine with a guanidylating agent. One common method is the reaction of 2,4-diamino-6-methylpyrimidine with S-methylisothiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired guanidine derivative .

Industrial Production Methods

Industrial production of guanidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the guanidine groups, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized guanidine derivatives.

    Reduction: Reduced guanidine derivatives.

    Substitution: Substituted guanidine derivatives with various functional groups.

Scientific Research Applications

Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- has several scientific research applications:

Mechanism of Action

The mechanism of action of guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- involves its interaction with molecular targets such as enzymes and nucleic acids. The guanidine groups can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins and DNA. This can lead to inhibition of enzyme activity or disruption of nucleic acid functions, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with two classes of molecules:

Cyclic Guanidines in Six-Membered Rings (e.g., 2-arylamino-1,4,5,6-tetrahydropyrimidines): These compounds, described in , incorporate a cyclic guanidine moiety within a saturated six-membered pyrimidine ring.

Pyridinium-Based Acetylcholinesterase Reactivators (e.g., K053, K054, K068, K071): highlights dibromide salts with pyridinium cores and hydroxyimino methyl groups. While these are charged species designed for enzyme reactivation, the target compound’s neutral pyrimidine-guanidine framework may favor different biological interactions, such as DNA binding or protein inhibition .

Physicochemical Properties

Hypothetical comparisons based on structural features:

Property Guanidine, 1,1'-((6-Methylpyrimidine-2,4-diyl)diimino)DI- 2-Arylamino-tetrahydropyrimidines K053–K071 Dibromides
Aromaticity Aromatic pyrimidine core Non-aromatic (saturated ring) Aromatic pyridinium
Basicity High (guanidine pKa ~13) Moderate (cyclic guanidine pKa ~10–12) Low (quaternary ammonium)
Solubility Likely polar aprotic solvents (DMF, DMSO) Soluble in polar solvents High aqueous solubility
Thermal Stability Expected high (aromatic stabilization) Moderate (saturated ring) Moderate (salt decomposition)

Biological Activity

Guanidine compounds have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)di- (CAS Number: 35806) is particularly notable for its potential applications in antimicrobial and antitumor therapies. This article explores its biological activity, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)di- is C7H14N10C_7H_{14}N_{10}. Its structure features two guanidine groups linked by a 6-methylpyrimidine moiety, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that guanidine derivatives can disrupt bacterial membranes and enhance the efficacy of existing antibiotics. For example, a class of lipoguanidines has been shown to sensitize Gram-negative bacteria to antibiotics like rifampicin and novobiocin by reducing their minimum inhibitory concentrations (MIC) significantly. Specifically, one derivative demonstrated a reduction of up to 256-fold in MIC against Klebsiella pneumoniae and other pathogens .

CompoundMIC Reduction (fold)Target Bacteria
Lipoguanidine 5g256Klebsiella pneumoniae
Lipoguanidine 5g64Acinetobacter baumannii
Lipoguanidine 5g32Escherichia coli

Cytotoxicity Studies

While exploring the therapeutic potential of guanidine compounds, it is crucial to assess their cytotoxic effects. In hemolytic activity assays, certain lipoguanidines exhibited varying degrees of toxicity towards erythrocytes. For instance, compound 5g showed minimal hemolytic activity (8.2%), indicating a favorable safety profile compared to others with higher hemolytic effects .

Study on Antitumor Activity

A recent investigation focused on the antitumor properties of guanidine derivatives revealed promising results. In vitro studies demonstrated that certain compounds could inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

The proposed mechanism for the antimicrobial activity of guanidine derivatives involves membrane disruption. The polar guanidine head interacts with bacterial membranes, while the lipophilic tail enhances membrane penetration. This dual action not only disrupts membrane integrity but also facilitates antibiotic uptake .

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